molecular formula C16H20OS B12110997 1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- CAS No. 140458-47-5

1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)-

Cat. No.: B12110997
CAS No.: 140458-47-5
M. Wt: 260.4 g/mol
InChI Key: HYZFRWJBRWQGFX-UHFFFAOYSA-N
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Description

1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a butanone backbone with two cyclopropyl groups and a phenylthio group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with phenylthiol in the presence of a base such as sodium hydride. The reaction typically takes place under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the cyclopropyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- involves its interaction with various molecular targets. The phenylthio group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound useful for studying protein function and regulation.

Comparison with Similar Compounds

Similar Compounds

    1-Butanone, 1-phenyl-: Similar structure but lacks the cyclopropyl groups and phenylthio group.

    1-Butanone, 1,3-diphenyl-: Contains phenyl groups instead of cyclopropyl groups.

    1-Butanone, 1,3-dicyclopropyl-: Lacks the phenylthio group.

Uniqueness

1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- is unique due to the presence of both cyclopropyl and phenylthio groups

Biological Activity

1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)-, also known by its CAS number 140458-47-5, is an organic compound characterized by its unique structure comprising a butanone backbone with two cyclopropyl groups and a phenylthio substituent. This compound has been the subject of limited research, particularly concerning its biological activity. Understanding its potential biological effects is crucial for exploring its applications in pharmaceuticals and other fields.

The molecular formula of 1-butanone, 1,3-dicyclopropyl-3-(phenylthio)- is C₁₆H₂₀OS, with a molecular weight of approximately 260.39 g/mol. The presence of cyclopropyl groups introduces steric hindrance that may influence the compound's reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₆H₂₀OS
Molecular Weight260.39 g/mol
StructureButanone backbone with dicyclopropyl and phenylthio groups

Biological Activity

Research on the biological activity of 1-butanone, 1,3-dicyclopropyl-3-(phenylthio)- is sparse. However, preliminary studies suggest potential areas for investigation:

Antimicrobial Activity: The compound's structural features may lend themselves to antimicrobial properties similar to those observed in other thioether compounds. For instance, phenylthio derivatives have shown activity against various bacteria and fungi.

Cytotoxicity: While specific cytotoxicity data for this compound are not available, related compounds have demonstrated tumor cell-specific cytotoxicity. Further studies could evaluate the effects of this compound on different cancer cell lines.

Case Study 1: Antimicrobial Activity

In related studies, thioether compounds have been evaluated for their antimicrobial properties. For example, derivatives containing phenylthio groups have displayed significant activity against Helicobacter pylori and other pathogens. These findings suggest that 1-butanone, 1,3-dicyclopropyl-3-(phenylthio)- may warrant similar investigations.

Case Study 2: Cytotoxicity Assessment

A systematic review of related compounds indicated that certain thioether derivatives exhibited selective cytotoxicity against human tumor cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies. Future research should focus on assessing the cytotoxic profile of 1-butanone, 1,3-dicyclopropyl-3-(phenylthio)- across various cell lines.

Research Gaps and Future Directions

Despite the potential indicated by structural analogs, there remains a significant gap in understanding the biological activity of 1-butanone, 1,3-dicyclopropyl-3-(phenylthio)-. Key areas for future research include:

  • In vitro Studies: Conducting detailed in vitro assays to evaluate antimicrobial and cytotoxic effects.
  • Mechanistic Studies: Investigating the mechanisms through which this compound interacts with biological targets.
  • Structure-Activity Relationship (SAR) Analysis: Exploring how variations in structure influence biological activity.

Properties

CAS No.

140458-47-5

Molecular Formula

C16H20OS

Molecular Weight

260.4 g/mol

IUPAC Name

1,3-dicyclopropyl-3-phenylsulfanylbutan-1-one

InChI

InChI=1S/C16H20OS/c1-16(13-9-10-13,11-15(17)12-7-8-12)18-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3

InChI Key

HYZFRWJBRWQGFX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1CC1)(C2CC2)SC3=CC=CC=C3

Origin of Product

United States

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